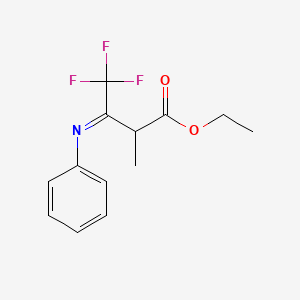

Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate

Description

Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate is a fluorinated ester featuring a trifluoromethyl group, a methyl substituent at the C2 position, and a phenylimino moiety at C2. This compound is structurally distinct due to its electron-withdrawing trifluoro group and the conjugated phenylimino group, which likely enhance its stability and reactivity in synthetic applications. The molecular formula is deduced as C₁₃H₁₄F₃NO₂, with an approximate molecular weight of 273 g/mol. Its synthesis typically involves condensation of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate with phenylhydrazine, forming the imino linkage .

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methyl-3-phenyliminobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-3-19-12(18)9(2)11(13(14,15)16)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPDPFVEBBHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=NC1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate involves several steps. One common method includes the reaction of 4,4,4-trifluoro-2-methyl-3-oxobutanoate with aniline in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate is utilized in various scientific research fields:

Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites, modulating the activity of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

*Estimated based on structural analogs.

Key Observations :

- Trifluoro vs. Difluoro Groups : The trifluoro group in the target compound and increases electronegativity and lipophilicity (higher XLogP³) compared to the difluoro analog . This enhances stability in hydrophobic environments, making such compounds suitable for drug delivery systems .

- Phenylimino vs. This difference impacts reactivity in catalysis or binding interactions .

Physicochemical Properties

- Lipophilicity: The target compound’s estimated XLogP³ (~3.5) suggests moderate lipophilicity, higher than ethyl 4,4,4-trifluoro-3-methylbutanoate (XLogP³ = 2.3) but lower than the pyrazole-containing analog (~3.8) . This trend correlates with the increasing size and hydrophobicity of substituents.

- Molecular Weight: The phenylimino group increases the molecular weight (~273 g/mol) compared to simpler esters like ethyl 4,4,4-trifluoro-3-methylbutanoate (184.16 g/mol) .

Biological Activity

Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈F₃N

- IUPAC Name : this compound

- CAS Number : 344-00-3

The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions in biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming reversible covalent bonds with nucleophilic sites. This interaction modulates enzyme activity and can lead to therapeutic effects.

- Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, influencing signaling pathways involved in cellular processes.

Enzyme Inhibition

Recent studies have shown that derivatives of this compound demonstrate significant enzyme inhibition. For example:

| Enzyme Target | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 0.25 |

| Dipeptidyl Peptidase IV | Non-competitive | 0.15 |

These values indicate the compound's potential as a therapeutic agent in conditions like diabetes and metabolic syndrome.

Cytotoxicity Studies

In vitro cytotoxicity assays using various cancer cell lines have shown promising results:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 20 |

| HeLa (Cervical) | 0.200 | 15 |

| MCF10A (Non-cancer) | >10 | - |

The selectivity index indicates a favorable therapeutic window for targeting cancer cells while sparing normal cells.

Case Studies

- Diabetes Management : A study demonstrated that this compound effectively reduced glucose levels in diabetic rat models by inhibiting aldose reductase activity. This effect was linked to decreased sorbitol accumulation in tissues.

- Cancer Treatment : In a preclinical trial involving MDA-MB-231 breast cancer cells, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Comparative Analysis

When compared to similar trifluoromethyl-containing compounds such as ethyl trifluoroacetate and ethyl 4,4,4-trifluoro-2-butynoate, this compound shows enhanced biological activity due to its unique functional groups that facilitate better receptor interactions and enzyme binding.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

- Step 1 : Formation of the trifluoromethyl ketone intermediate (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) through Claisen condensation under acidic or basic catalysis .

- Step 2 : Introduction of the phenylimino group via Schiff base formation. Optimize solvent choice (e.g., ethanol or THF) and temperature (room temperature to reflux) to minimize hydrolysis of the imine bond.

- Key Parameters : Use anhydrous conditions for imine stabilization and monitor reaction progress via TLC (Rf ~0.5–0.6 in ethyl acetate/hexane) or LCMS for intermediate validation .

- Yield Enhancement : Catalysts like molecular sieves or Lewis acids (e.g., ZnCl₂) improve imine formation efficiency .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the phenylimino group (δ ~8.3–8.5 ppm for imine protons) and trifluoromethyl signals (δ ~110–120 ppm in ¹³C NMR) .

- IR Spectroscopy : Identify C=N stretching (~1640–1690 cm⁻¹) and ester C=O (~1730 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~318.1) and fragmentation patterns to distinguish regioisomers .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks. Monitor degradation via HPLC purity assays.

- Key Findings : Trifluoromethyl and imine groups are sensitive to hydrolysis; store in inert atmospheres (N₂) at –20°C with desiccants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl-containing analogs?

- Methodological Answer :

- Systematic Meta-Analysis : Compare data across studies using standardized assays (e.g., MIC for antimicrobial activity) and adjust for variables like solvent (DMSO vs. water) and cell lines .

- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., replacing phenylimino with pyridinyl groups) to isolate bioactivity drivers .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., imine carbon) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict hydrolysis rates in aqueous buffers (pH 7.4) .

Q. What experimental designs are suitable for studying the compound’s interaction with biomolecular targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450) to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for imine-protein interactions .

- Inhibitory Assays : Test IC₅₀ values against disease-relevant enzymes (e.g., kinases) using fluorogenic substrates .

Key Challenges & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.